molecular formula C25H18Cl2N2O2 B11581767 (3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11581767
M. Wt: 449.3 g/mol
InChI Key: YAACOAQJUSYKBU-DEDYPNTBSA-N
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Description

(3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes indole and chlorophenoxy groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorophenoxy group. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biology, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research focuses on the therapeutic potential of this compound. Studies explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it valuable in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one apart is its unique combination of indole and chlorophenoxy groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H18Cl2N2O2

Molecular Weight

449.3 g/mol

IUPAC Name

(3E)-6-chloro-3-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C25H18Cl2N2O2/c26-17-9-10-19-20(25(30)28-22(19)14-17)13-16-15-29(23-7-3-1-5-18(16)23)11-12-31-24-8-4-2-6-21(24)27/h1-10,13-15H,11-12H2,(H,28,30)/b20-13+

InChI Key

YAACOAQJUSYKBU-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=C4C5=C(C=C(C=C5)Cl)NC4=O

Origin of Product

United States

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